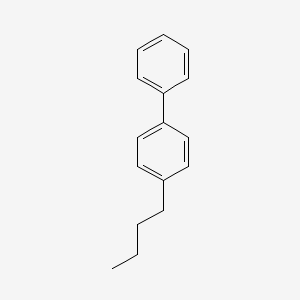

4-Butylbiphenyl

Descripción general

Descripción

4-Butylbiphenyl (4-BBP) is a synthetic organic compound belonging to the family of biphenyls. It is a colorless, water-insoluble solid that is used as an intermediate in the production of dyes, pharmaceuticals, and fungicides. 4-BBP is also used as a flame retardant in plastics, coatings, and textiles. It is known to be toxic to humans and aquatic organisms, and is classified as a persistent organic pollutant (POP).

Aplicaciones Científicas De Investigación

Thermal Transformations

The thermal stability and transformations of 4-tert-butylbiphenyl have been extensively studied. These studies reveal the competition between cracking and isomerization reactions of alkyl substituents on the aromatic ring. Such research provides insight into optimal conditions for processing and using compounds with tert-butyl moieties (Repkin et al., 2010).

Electrochemical Oxidation

Research on the electrochemical oxidation of sterically hindered 4-aminobiphenyls, including 4-butylbiphenyl derivatives, helps understand the electron transfer leading to radical cations. This research is significant in the study of the thermodynamics of these compounds (Hertl et al., 1986).

Thermochemical Studies

Studies of the standard massic energies and the standard enthalpies of vaporization, fusion, and sublimation of 4-tert-butylbiphenyl and its derivatives are crucial in understanding their thermochemical properties. Such research aids in determining their formation and behavior in various states (Melkhanova et al., 2009).

Heat Capacities and Thermodynamic Functions

The measurement of heat capacities and determination of thermodynamic functions of 4-tert-butylbiphenyl provide valuable data for its application in thermal processes. Understanding phase transitions and vapor pressures contributes to its practical use in various industrial applications (Varushchenko et al., 2010).

Molecular Structure Analysis

The analysis of the crystal and molecular structure of derivatives of this compound, such as 4′- n-butyl-4-cyanobiphenyl, has been performed to understand its structural properties better. Such research is fundamental in material science, especially for compounds exhibiting nematic phases (Vani, 1983).

Infrared Spectroscopy Applications

Infrared spectroscopy has been used to study monosubstituted biphenyls, including 4-tert-butylbiphenyl. This method is essential for identifying isomeric structures and understanding the chemical properties of these compounds (Cazes, 1965).

Thermodynamic Characterization

Detailed thermodynamic characterization of 4,4′-di-tert-butylbiphenyl has been conducted, including measuring heat capacity and determining thermodynamic characteristics of solid-phase transitions. This research is vital for understanding the behavior of these compounds under various temperature conditions (Efimova et al., 2010).

Gas-Phase Thermal Transformations

Investigations into the gas-phase thermal transformations of alkylbiphenyls, including 4-tert-butylbiphenyl, provide insights into their stability and transformation kinetics. This research is crucial for understanding their behavior in critical and supercritical states (Repkin et al., 2010).

Hypercoordinated Gold(I) Compounds

Studies on hypercoordinated 2,2′-diaurated 4-tert-butylbiphenyl derivatives contribute to the field of organometallic chemistry, particularly in understanding the bonding and structure of such complexes (Baukova et al., 1997).

Photophysical Properties

The investigation of the photophysical properties of compounds like 4-cyano-4′-butyloxybiphenyl (4COB) sheds light on intramolecular charge transfer and solvent dynamics. This research is significant in the field of photochemistry (Damme et al., 1989).

Safety and Hazards

When handling 4-Butylbiphenyl, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by 4-Butylbiphenyl are not yet fully understood. It is likely that the compound interacts with multiple pathways, leading to a variety of downstream effects. More research is needed to elucidate these pathways and their roles in the action of this compound .

Análisis Bioquímico

Biochemical Properties

4-Butylbiphenyl plays a role in biochemical reactions primarily through its interactions with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction between this compound and these enzymes can lead to the formation of hydroxylated metabolites, which are more water-soluble and can be excreted from the body. Additionally, this compound can bind to certain proteins, altering their conformation and affecting their function .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR). Activation of AhR by this compound can lead to changes in gene expression, affecting various cellular functions such as cell proliferation, differentiation, and apoptosis. Moreover, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, its interaction with cytochrome P450 enzymes can result in enzyme inhibition, leading to altered metabolic pathways. Additionally, this compound can influence gene expression by binding to transcription factors such as AhR, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of reactive intermediates that can cause cellular damage. Long-term exposure to this compound in in vitro and in vivo studies has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Studies have reported threshold effects, where a certain dosage level must be reached before observable effects occur. High doses of this compound have been associated with adverse effects such as liver toxicity, oxidative stress, and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of this compound, leading to the formation of more polar metabolites that can be excreted from the body. The compound’s interaction with these enzymes can also affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich tissues. Transporters such as ATP-binding cassette (ABC) transporters may play a role in the efflux of this compound from cells, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound has been observed to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, this compound can be found in lipid droplets and other organelles, where it may exert its effects on cellular metabolism and signaling pathways. Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments .

Propiedades

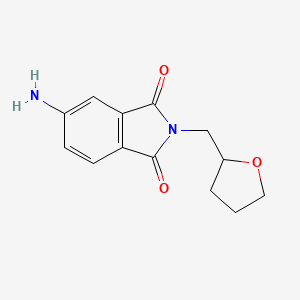

IUPAC Name |

1-butyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-2-3-7-14-10-12-16(13-11-14)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDZRFNMDCBTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891221 | |

| Record name | 4-Butylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37909-95-8 | |

| Record name | 4-Butylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037909958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BUTYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TY72T98FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

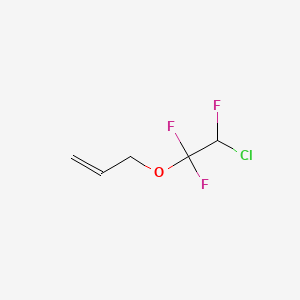

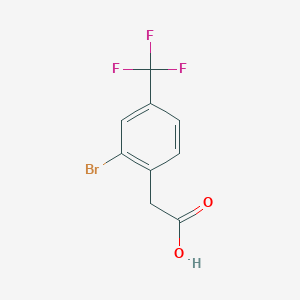

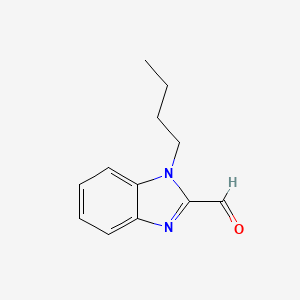

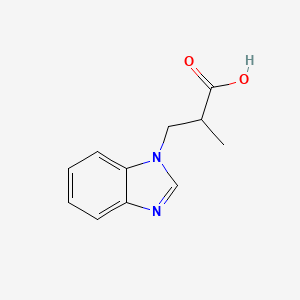

Feasible Synthetic Routes

Q & A

Q1: How does 4-butylbiphenyl, incorporated into a larger sydnone molecule, interact with DNA, and what are the downstream effects of this interaction?

A1: Research suggests that this compound, when part of a larger sydnone structure, can intercalate into DNA. [] This means the molecule inserts itself between the base pairs of the DNA double helix. UV-visible spectroscopic studies showed a slight red and hypochromic shift in absorption spectra, indicating intercalation. [] This interaction was further corroborated by FTIR spectroscopy, which revealed that the sydnone compounds interact with both the base pairs and the phosphate backbone of DNA. [] While the exact downstream effects require further investigation, DNA intercalation can interfere with vital cellular processes like replication and transcription. This disruption of essential DNA functions can ultimately lead to cell death, making it a potential mechanism for anticancer activity.

Q2: What is the evidence supporting the potential of this compound-containing compounds as anticancer agents?

A2: Studies have shown that sydnone compounds containing this compound exhibit antiproliferative activity against human cervical cancer (HeLa) and breast tumor (BT-474) cell lines in a concentration-dependent manner. [] This suggests that these compounds can inhibit the growth and proliferation of cancer cells. Furthermore, fluorescent staining techniques revealed changes in the morphological characteristics of the cancer cells, indicating apoptotic cell death. [] This suggests that the compounds induce a programmed cell death pathway, further supporting their potential as anticancer agents. While these findings are promising, more extensive in vitro and in vivo studies are needed to validate these initial observations and elucidate the detailed mechanisms of action.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)

![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)

![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)